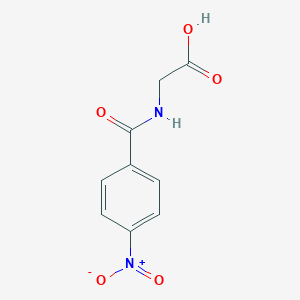

4-Nitrohippuric acid

Descripción

major metabolite of 4-nitrobenzoic acid

Propiedades

IUPAC Name |

2-[(4-nitrobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-1-3-7(4-2-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMUCRMMVDSVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Record name | 4-NITROHIPPURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025759 | |

| Record name | 4-Nitrohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrohippuric acid is a yellow powder. (NTP, 1992) | |

| Record name | 4-NITROHIPPURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 4-NITROHIPPURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2645-07-0 | |

| Record name | 4-NITROHIPPURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrohippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2645-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-4-nitrobenzoylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZOYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HIU46T98M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

268 to 271 °F (NTP, 1992) | |

| Record name | 4-NITROHIPPURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20778 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitrohippuric Acid: Synthesis, Characterization, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 9, 2026

Abstract

This technical guide provides a comprehensive overview of 4-Nitrohippuric acid (4-NHA), a nitrated derivative of the endogenous metabolite hippuric acid. This document delves into the fundamental chemical and physical properties of 4-NHA, offering a detailed, field-proven protocol for its synthesis via the Schotten-Baumann reaction. Furthermore, this guide presents a robust framework for the analytical characterization and quantification of 4-NHA, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is elucidated to provide readers with a deeper understanding of the methodologies. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug metabolism, and analytical sciences, facilitating the synthesis, identification, and quantification of this and structurally related compounds.

Introduction: The Significance of this compound

This compound, systematically named 2-[(4-nitrobenzoyl)amino]acetic acid, is a derivative of hippuric acid, an acylated amino acid.[1] Hippuric acid itself is a common metabolite found in urine, resulting from the conjugation of benzoic acid with glycine.[2] The introduction of a nitro group onto the phenyl ring of hippuric acid at the para position significantly alters its electronic and physicochemical properties. The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity, polarity, and potential biological activity.[3]

Nitroaromatic compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[4] They are often investigated for their potential as antimicrobial, anticancer, and antiparasitic agents.[4] The biological activity of many nitro compounds is contingent on their reduction to reactive intermediates within target cells. Therefore, understanding the properties and synthesis of molecules like this compound is crucial for the exploration of new therapeutic agents and for studying the metabolism and toxicology of nitroaromatic xenobiotics.

This guide will provide the necessary technical details to empower researchers to confidently synthesize, characterize, and quantify this compound in a laboratory setting.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is paramount for its successful synthesis, handling, and analysis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(4-nitrobenzoyl)amino]acetic acid | [1] |

| Synonyms | N-(4-Nitrobenzoyl)glycine, p-Nitrohippuric acid | [1][5] |

| CAS Number | 2645-07-0 | [1] |

| Molecular Formula | C₉H₈N₂O₅ | [1][5] |

| Molecular Weight | 224.17 g/mol | [1][5] |

| Appearance | Yellow powder/granules | [6][7] |

| Melting Point | 130-133 °C | [6][7] |

| Solubility | Slightly soluble in water | [6][7] |

| pKa | 3.31 (predicted) | [8] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the acylation of glycine with 4-nitrobenzoyl chloride. This is a classic example of the Schotten-Baumann reaction , which is widely used for the formation of amides from amines and acid chlorides under aqueous alkaline conditions.[2][4][9][10]

Causality of Experimental Choices

The chosen synthetic strategy is based on its high efficiency, straightforward procedure, and the ready availability of starting materials. The use of an aqueous sodium hydroxide solution serves a dual purpose: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2][9] The reaction is performed at a low temperature to control the exothermic reaction and to minimize the hydrolysis of the acid chloride.

Detailed Step-by-Step Methodology

Materials:

-

Glycine

-

4-Nitrobenzoyl chloride

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Glycine Solution Preparation: In a 250 mL Erlenmeyer flask, dissolve 2.5 g of glycine in 25 mL of 10% NaOH solution. Cool the flask in an ice bath.

-

Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly add 5.4 g of 4-nitrobenzoyl chloride in small portions. The temperature should be maintained below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, followed by 1 hour at room temperature to ensure the reaction goes to completion. The disappearance of the pungent smell of 4-nitrobenzoyl chloride is an indicator of reaction completion.

-

Product Precipitation: Acidify the reaction mixture by slowly adding concentrated HCl with constant stirring until the pH is approximately 2-3 (test with pH paper). A yellow precipitate of this compound will form.

-

Isolation and Washing: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

-

Purification by Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization of this compound

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for analyzing the purity of this compound and for its quantification in various matrices.

Causality of Method Design: A C18 column is selected due to its versatility and excellent retention of moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, provides good peak shape and resolution. Phosphoric acid is used to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. UV detection is ideal as the nitroaromatic system of 4-NHA exhibits strong absorbance in the UV region.

Experimental Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 270 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase.

Spectroscopic Characterization

4.2.1. UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol) is expected to show a strong absorption maximum characteristic of the p-nitroaniline chromophore. This technique is useful for confirming the presence of the nitroaromatic system and for quantitative analysis using a calibration curve. The absorption maximum is typically observed around 270-280 nm.[11][12]

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound.

Expected Characteristic Absorptions:

-

N-H stretch (amide): ~3300 cm⁻¹

-

C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹

-

C=O stretch (amide I): ~1650 cm⁻¹

-

N-H bend (amide II): ~1550 cm⁻¹

-

NO₂ asymmetric stretch: ~1520 cm⁻¹

-

NO₂ symmetric stretch: ~1350 cm⁻¹

-

C-N stretch: ~1250 cm⁻¹

4.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity.

Expected Molecular Ion:

-

[M-H]⁻ (Negative Ion Mode): m/z 223.04

-

[M+H]⁺ (Positive Ion Mode): m/z 225.05

Expected Fragmentation Pattern: The fragmentation of N-acylglycines typically involves cleavage of the amide bond and the glycine backbone.[3][13]

Analytical Workflow Diagram

Caption: A comprehensive workflow for the analytical characterization of this compound.

Potential Applications and Future Directions

While specific biological activities of this compound are not extensively documented in publicly available literature, its structure suggests several avenues for investigation. As a nitroaromatic compound, it could be explored for its potential as a prodrug, where the nitro group is enzymatically reduced to a cytotoxic species in hypoxic environments, a characteristic often exploited in cancer therapy.[4] Furthermore, it can serve as a valuable standard for metabolism studies of other 4-nitroaromatic compounds.

Future research could focus on:

-

Screening for Biological Activity: Evaluating the cytotoxic, antimicrobial, and enzymatic inhibitory properties of this compound.

-

Metabolism Studies: Investigating the in vitro and in vivo metabolic fate of this compound, particularly the reduction of the nitro group.

-

Development of Analogues: Synthesizing derivatives of this compound with modified substituents to explore structure-activity relationships.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, characterization, and analysis of this compound. By presenting validated protocols and the scientific rationale behind them, this document aims to equip researchers with the knowledge and tools necessary to work with this compound effectively. The methodologies described herein are robust and can be adapted for related molecules, fostering further research into the chemical and biological properties of nitroaromatic compounds.

References

- Cerdà, V., & Grases, F. (2001). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 535-542.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17549, this compound.

- ResearchGate. (n.d.). Mass spectra of the fragmentation of singly charged glycine cations... [Image].

- GSRS. (n.d.). 4-NITROBENZOYLGLYCINE.

- IPL.org. (n.d.). Hippuric Acid Synthesis Lab Report.

- Kłys, M., & Rojkiewicz, M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.

- Kamiguchi, H., et al. (2016). Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry.

- Matsui, H., Kasao, M., & Imamura, S. (1977). Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography. British Journal of Industrial Medicine, 34(4), 310-313.

- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- MedChemExpress. (n.d.). N-(4-Nitrobenzoyl)glycine | 氨基酸衍生物.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Nitrophthalic Acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hippuric Acid Synthesis Lab Report | ipl.org [ipl.org]

- 3. researchgate.net [researchgate.net]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H8N2O5 | CID 17549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 2645-07-0 [chemicalbook.com]

- 9. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 10. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 11. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UV-Vis Spectrum of 4-Nitrophthalic Acid | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

Foreword: Situating 4-Nitrohippuric Acid in Modern Research

An In-Depth Technical Guide to 4-Nitrohippuric Acid (CAS 2645-07-0)

This compound, also known as N-(4-Nitrobenzoyl)glycine, is a nitrated derivative of hippuric acid. While its parent compound, hippuric acid, is a well-documented metabolite linked to dietary intake and gut microbiome activity, this compound presents a unique profile due to the introduction of a nitro group.[1][2] This modification significantly alters its electronic and chemical properties, making it a compound of interest for various research applications, from its potential role as a specialized biomarker to its use as a building block in synthetic chemistry. This guide provides a comprehensive technical overview, synthesizing its chemical properties, analytical methodologies, and biological context to empower researchers in their scientific endeavors.

Core Physicochemical & Structural Characteristics

This compound is a yellow, granular or powdered solid.[3][4] Its chemical identity is defined by a 4-nitrobenzoyl group attached to the amino acid glycine. This structure imparts both acidic (carboxylic acid) and amide functionalities, alongside the reactive nitro group.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2645-07-0 | [4][6] |

| Molecular Formula | C₉H₈N₂O₅ | [4][5] |

| Molecular Weight | 224.17 g/mol | [4] |

| Appearance | Yellow powder or granules | [3][4][6] |

| Melting Point | 131-133 °C | [3][7][8] |

| Solubility | Slightly soluble in water (1 to 5 mg/mL at 22.2°C) | [4][6] |

| IUPAC Name | 2-[(4-nitrobenzoyl)amino]acetic acid | [4] |

| SMILES | C1=CC(=CC=C1C(=O)NCC(=O)O)[O-] | [4] |

| InChIKey | XCMUCRMMVDSVEL-UHFFFAOYSA-N | [4] |

Synthesis and Chemical Reactivity

The synthesis of this compound is analogous to the classic Schotten-Baumann reaction used for preparing amides, including its parent compound, hippuric acid.[9][10] The reaction involves the acylation of glycine with 4-nitrobenzoyl chloride under basic conditions.

Causality in Synthesis: The Role of pH

The use of a base (e.g., 10% NaOH solution) is critical for two reasons. First, it deprotonates the amino group of glycine, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of the acid chloride. Second, it neutralizes the HCl generated as a byproduct of the reaction, driving the equilibrium towards product formation.

General Synthesis Protocol

-

Dissolution : Glycine is dissolved in a 10% aqueous sodium hydroxide solution.

-

Acylation : 4-Nitrobenzoyl chloride is added to the glycine solution.

-

Reaction : The mixture is vigorously agitated. The reaction proceeds until the characteristic smell of the acid chloride dissipates, indicating its consumption.

-

Precipitation : The solution is then acidified with concentrated HCl. This protonates the carboxylate group, causing the less water-soluble this compound to precipitate out of the solution.

-

Purification : The crude product is collected via filtration, washed with water, and can be further purified by recrystallization from boiling water.[10]

Caption: Generalized workflow for the synthesis of this compound.

Reactivity Profile

This compound is a nitrated amide and a carboxylic acid.[3][4] In aqueous solutions, it behaves as a weak acid. The amide group is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The combustion of this compound can produce toxic mixed oxides of nitrogen (NOx).[3][6] The nitroarene moiety makes it a potential candidate for various chemical transformations, including reduction of the nitro group to an amine, which would yield 4-Aminohippuric acid, a compound used in renal function diagnostics.[5][11]

Analytical Methodologies

Accurate quantification and identification of this compound are crucial for research and development. Methodologies often employed for its structural analogs, such as 4-Aminohippuric acid and hippuric acid, are directly applicable.[11][12][13] These primarily include chromatography coupled with various detection techniques.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for quantifying hippuric acid derivatives in various matrices.

Step-by-Step HPLC-UV Protocol (Adapted from similar compounds)

-

Sample Preparation (Biological Matrix) :

-

For plasma/serum: To a 50 µL sample, add 150 µL of acetonitrile to precipitate proteins.[11]

-

Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes.[11]

-

Carefully transfer the supernatant to an injection vial.

-

For urine: Dilute the sample as needed with the mobile phase to bring it within the linear range of the assay.[11]

-

-

HPLC System and Conditions :

-

Column : A C18 reverse-phase column is commonly effective.[13]

-

Mobile Phase : An isocratic mobile phase consisting of an acidic buffer (e.g., 20mM potassium phosphate, pH adjusted to ~3.0) and an organic modifier like acetonitrile is a good starting point.[14] The ratio is optimized to achieve good resolution and peak shape (e.g., 82:18 v/v).[11] Rationale: The acidic pH suppresses the ionization of the carboxylic acid group, increasing its retention on the nonpolar C18 stationary phase.

-

Flow Rate : 1.0 mL/min.[11]

-

Detector : UV detector set at a wavelength appropriate for the nitroaromatic chromophore (typically around 270-280 nm).

-

-

Quantification :

-

Prepare a series of calibration standards of this compound in the same matrix as the samples.

-

Inject the processed standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.[11]

-

Caption: A typical workflow for the analysis of this compound.

Advanced Methods: LC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. It offers lower limits of quantification (LOQ), often in the sub-µg/mL range.[12]

Table 2: Comparison of Analytical Techniques for Hippuric Acid Analogs

| Method | Matrix | Limit of Quantification (LOQ) | Key Advantage | Source(s) |

| LC-MS/MS | Rat Plasma | 0.1 µg/mL | High Sensitivity & Selectivity | [12] |

| LC-MS/MS | Human Plasma & Urine | 0.2 mg/L | High Sensitivity & Selectivity | [12] |

| HPLC-UV | Human Plasma | 0.5 mg/L | Robustness & Accessibility | [12] |

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the glycine and 4-nitrobenzoyl moieties.[4][15]

-

Infrared (IR) Spectroscopy : IR spectra show characteristic absorption bands for the functional groups present, such as N-H stretching (amide), C=O stretching (amide and carboxylic acid), and N-O stretching (nitro group).[4][16]

-

Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation patterns, which help confirm the compound's identity.[4][16][17]

Biological Relevance and Applications

Metabolic Context

This compound is described as a metabolite of the amino acid glycine.[5][18] Its parent, hippuric acid, is a product of phase II detoxification, where benzoic acid (derived from dietary polyphenols or environmental exposures like toluene) is conjugated with glycine in the liver for excretion.[9][19] The presence of this compound could therefore signify exposure to 4-nitrobenzoic acid or related nitroaromatic compounds.

Caption: Potential metabolic pathway leading to this compound formation.

Potential as a Biomarker

Derivatives of hippuric acid are valuable biomarkers. For example, 4-hydroxyhippuric acid is a biomarker for exposure to dietary polyphenols, and hippuric acid itself has been proposed as a biomarker for fruit and nut intake.[2][19] By extension, this compound holds potential as a specific biomarker for exposure to nitroaromatic compounds, which are prevalent in industrial chemicals, explosives, and some pharmaceuticals.

Role in Drug Development

The nitroarene core is a feature in several approved drugs, including the antibiotic pretomanid and the anti-cancer agent flutamide.[20] The nitro group often plays a crucial role in the mechanism of action, frequently through bioreduction to reactive intermediates in target cells. While this compound itself is not a drug, its structure serves as a relevant chemical entity for researchers studying the metabolism, activity, and safety of nitro-containing drug candidates.

Safety, Handling, and Storage

While not classified as a hazardous substance under GHS, standard laboratory precautions should always be observed when handling this compound.

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area. | [21][22] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention. | [21] |

| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [21] |

| First Aid (Inhalation) | Remove to fresh air. Seek medical attention if symptoms occur. | [21] |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur. | [21] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [6][21] |

| Disposal | Dispose of in accordance with applicable local and national regulations. |

Conclusion and Future Directions

This compound (CAS 2645-07-0) is a well-defined chemical compound with established physical properties and straightforward synthesis. Its primary value to the scientific community lies in its potential application as a specific biomarker for exposure to nitroaromatic compounds and as a tool for studying the metabolism of nitro-containing xenobiotics. The analytical methods for its quantification are robust and adaptable from established protocols for similar molecules.

Future research could focus on validating its use as a biomarker in clinical or occupational health settings, exploring its metabolic fate in greater detail, and investigating its potential biological activities, given the prevalence of the nitro group in pharmacologically active molecules.

References

- This compound | C9H8N2O5 | CID 17549. (n.d.). PubChem, National Institutes of Health.

- This compound (C9H8N2O5). (n.d.). PubChemLite.

- Pero, R. W. (2010). Health consequences of catabolic synthesis of hippuric acid in humans. Current Clinical Pharmacology.

- Hippuric acid. (n.d.). Wikipedia.

- Pegg, R. B., Rybarczyk, A., & Amarowicz, R. (n.d.). DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS. Polish Journal of Food and Nutrition Sciences.

- AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE). (n.d.). An experimental handbook for pharmacy students.

- Socaciu, C., et al. (2023). Quantitative, Targeted Analysis of Gut Microbiota Derived Metabolites Provides Novel Biomarkers of Early Diabetic Kidney Disease in Type 2 Diabetes Mellitus Patients. National Institutes of Health.

- Product information, this compound. (n.d.). P&S Chemicals.

- 4-Hydroxyhippuric Acid. (n.d.). Rupa Health.

- 4-Hydroxyhippuric acid | C9H9NO4 | CID 151012. (n.d.). PubChem, National Institutes of Health.

- Uric Acid as a Potential Peripheral Biomarker for Disease Features in Huntington's Patients. (2020, March 4). Frontiers in Molecular Biosciences.

- The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. (n.d.). MDPI.

- Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis. (2025, May 23). National Institutes of Health.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.

- [Quantitative determination of hippuric acid in urine using high pressure liquid chromatography]. (n.d.). PubMed.

- mobile phase question for seperating organic acid. (2011, August 17). Chromatography Forum.

Sources

- 1. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 2645-07-0 [chemicalbook.com]

- 4. This compound | C9H8N2O5 | CID 17549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2645-07-0: N-4-nitrobenzoylglycine | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. This compound CAS#: 2645-07-0 [m.chemicalbook.com]

- 8. 2645-07-0 | CAS DataBase [m.chemicalbook.com]

- 9. Hippuric acid - Wikipedia [en.wikipedia.org]

- 10. globalconference.info [globalconference.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 14. mobile phase question for seperating organic acid - Chromatography Forum [chromforum.org]

- 15. This compound(2645-07-0) 1H NMR [m.chemicalbook.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. PubChemLite - this compound (C9H8N2O5) [pubchemlite.lcsb.uni.lu]

- 18. This compound | 2645-07-0 | FN71140 | Biosynth [biosynth.com]

- 19. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]

- 20. mdpi.com [mdpi.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Nitrohippuric Acid

Foreword: The Significance of 4-Nitrohippuric Acid

This compound, or N-(4-nitrobenzoyl)glycine, belongs to the family of hippurates, which are N-acyl derivatives of the amino acid glycine.[1][2][3] While hippuric acid itself is a common metabolite, its substituted analogues are of significant interest in medicinal chemistry, toxicology, and as biomarkers.[4][5] The introduction of a nitro group onto the benzoyl moiety dramatically alters the molecule's electronic properties, making this compound a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents and substrates for enzymatic assays. This guide provides a comprehensive, mechanistically-grounded protocol for its synthesis, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Core Principles: The Chemistry of N-Acylation

The synthesis of this compound is a classic example of N-acylation, specifically the formation of an amide bond between the amino group of glycine and the carboxyl group of 4-nitrobenzoic acid. Direct condensation is inefficient due to an unfavorable acid-base reaction between the carboxylic acid and the amine.[6][7] Therefore, the carboxylic acid must first be activated. The most common and robust method involves converting 4-nitrobenzoic acid into its highly reactive acid chloride derivative, 4-nitrobenzoyl chloride.

The subsequent reaction of 4-nitrobenzoyl chloride with glycine is known as the Schotten-Baumann reaction .[8][9][10] This well-established method is highly effective for acylating amines and alcohols and is characterized by its operational simplicity and generally high yields.[11][12]

The Schotten-Baumann Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism under basic aqueous conditions.[7][12]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The strong electron-withdrawing effect of the para-nitro group significantly enhances the electrophilicity of this carbon, making the reaction rapid.[13][14]

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.

-

Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Role of the Base: An aqueous base, typically sodium hydroxide (NaOH), serves two critical functions.[10] Firstly, it neutralizes the hydrochloric acid (HCl) generated as a byproduct, driving the reaction equilibrium towards the product.[7][11] Secondly, it maintains a sufficient concentration of the deprotonated, more nucleophilic form of the glycine amine.

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for hippuric acid synthesis and optimized for the specific reactants involved.[6][8][15]

Materials and Equipment

| Reagents & Materials | Equipment |

| Glycine (ACS grade) | 250 mL Erlenmeyer flask with stopper |

| 4-Nitrobenzoyl chloride (>98%) | Magnetic stirrer and stir bar |

| Sodium hydroxide (NaOH) pellets | 100 mL beaker |

| Concentrated Hydrochloric Acid (HCl) | Graduated cylinders (10 mL, 50 mL) |

| Deionized water | Büchner funnel and filter flask |

| Decolorizing carbon (activated) | Filter paper |

| Ice bath | pH indicator paper |

| Hot plate | |

| Melting point apparatus |

Safety Precautions

-

4-Nitrobenzoyl chloride is corrosive, a lachrymator, and moisture-sensitive.[16][17] It causes severe skin burns and eye damage.[17][18] It reacts with water to release toxic hydrogen chloride gas.[16][19] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[16][18]

-

Sodium hydroxide (NaOH) and concentrated Hydrochloric Acid (HCl) are highly corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.

-

The reaction can be exothermic. Use of an ice bath for cooling is recommended, especially during the addition of the acyl chloride.

Step-by-Step Procedure

-

Preparation of Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 2.5 g (0.033 mol) of glycine in 25 mL of 10% (w/v) aqueous sodium hydroxide solution. Gently swirl the flask until all solids have dissolved. Cool the solution in an ice bath.

-

Acylation Reaction: While stirring the cooled glycine solution, add 6.2 g (0.033 mol) of 4-nitrobenzoyl chloride in small portions over a period of 15-20 minutes.

-

Causality: Slow, portion-wise addition is crucial to control the exothermic reaction and to minimize the hydrolysis of the highly reactive 4-nitrobenzoyl chloride.[13] It also prevents localized high concentrations that could lead to side reactions.

-

-

Completion of Reaction: After the final addition, securely stopper the flask and shake it vigorously for an additional 15 minutes. The smell of the acyl chloride should dissipate, indicating its consumption.

-

Precipitation of the Product:

-

Transfer the reaction mixture to a 250 mL beaker.

-

Slowly and carefully acidify the solution by adding concentrated HCl dropwise while stirring. Continuously check the pH with indicator paper. Continue adding acid until the solution is strongly acidic (pH ~2).

-

Causality: this compound is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous solution due to its low water solubility.[1][20]

-

A voluminous, pale-yellow precipitate will form. Cool the mixture in an ice bath for 20 minutes to maximize precipitation.

-

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two small portions of ice-cold water to remove residual salts and HCl. Allow the product to air-dry on the funnel for 15-20 minutes.

Purification by Recrystallization

-

Transfer the crude, dried solid to a 500 mL Erlenmeyer flask.

-

Add approximately 200-250 mL of deionized water and heat the mixture to a boil on a hot plate with stirring. This compound is sparingly soluble in cold water but its solubility increases significantly at higher temperatures.

-

If the solution has a persistent color, add a small amount (spatula tip) of decolorizing carbon and boil for an additional 2-3 minutes.

-

Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the decolorizing carbon and any insoluble impurities.

-

Causality: Pre-heating the funnel prevents premature crystallization of the product, which would result in a lower yield.

-

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

-

Collect the purified, needle-like crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Quantitative Data Summary

| Parameter | Value | Moles (approx.) | Rationale |

| Glycine | 2.5 g | 0.033 mol | Nucleophilic substrate |

| 4-Nitrobenzoyl chloride | 6.2 g | 0.033 mol | Electrophilic acylating agent; used in a 1:1 stoichiometric ratio |

| 10% NaOH Solution | 25 mL | ~0.063 mol NaOH | Provides basic medium and neutralizes HCl byproduct (slight excess) |

| Reaction Temperature | 0-10 °C | N/A | Controls exothermicity and minimizes hydrolysis of the acyl chloride.[13] |

| Theoretical Yield | 7.4 g | 0.033 mol | Based on the limiting reagent (assuming 1:1 stoichiometry) |

| Expected Melting Point | 130-132 °C | N/A | Literature value for product characterization.[20] |

Workflow and Characterization

The overall process can be visualized as a linear workflow from starting materials to the final, characterized product.

Caption: High-level workflow for the synthesis of this compound.

Product Characterization

To ensure the successful synthesis and purity of the final product, the following characterization techniques are recommended:

-

Melting Point Determination: The purified product should exhibit a sharp melting point consistent with the literature value (approx. 130-132 °C).[20] A broad or depressed melting range indicates the presence of impurities.

-

Infrared (IR) Spectroscopy: An FTIR spectrum should confirm the presence of key functional groups:

-

Strong C=O stretch (amide I band) around 1650 cm⁻¹

-

N-H bend (amide II band) around 1550 cm⁻¹

-

Strong C=O stretch (carboxylic acid) around 1700-1730 cm⁻¹

-

Broad O-H stretch (carboxylic acid) from 2500-3300 cm⁻¹

-

Characteristic N-O stretches (nitro group) around 1520 cm⁻¹ and 1350 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the complete molecular structure.

Conclusion

The Schotten-Baumann synthesis of this compound is a reliable and instructive procedure that demonstrates fundamental principles of organic chemistry. By carefully controlling reaction conditions—particularly temperature and the rate of addition of the highly reactive 4-nitrobenzoyl chloride—and employing a standard recrystallization for purification, high yields of a pure product can be readily achieved. The successful execution of this synthesis provides a valuable chemical intermediate and reinforces best practices for handling reactive and hazardous materials in a laboratory setting.

References

- This compound | C9H8N2O5 | CID 17549.

- hippuric acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

- 4-Hydroxyhippuric Acid. Rupa Health. [Link]

- AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE) Chapter: 13. An experimental handbook for pharmacy students. [Link]

- Hippuric acid. American Chemical Society. [Link]

- SYNTHESIS OF HIPPURIC ACID. YouTube. [Link]

- Schotten–Baumann reaction. Wikipedia. [Link]

- Safety Data Sheet: 4-Nitrobenzyl chloride. Carl ROTH. [Link]

- SAFETY DATA SHEET - 4-Nitrobenzoyl chloride. Fisher Scientific. [Link]

- Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. eLife. [Link]

- Hippuric Acid. Journal of New Developments in Chemistry. [Link]

- Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system.

- Schotten–Baumann reaction. Grokipedia. [Link]

- Amide Synthesis. Fisher Scientific. [Link]

- Schotten Baumann Reaction. BYJU'S. [Link]

- What are the conditions needed for acylation of nitro benzoyl chloride with SnCl(IV)?.

- Showing metabocard for p-Hydroxyhippuric acid (HMDB0013678).

- Chemistry Schotten Baumann Reaction.

- Showing metabocard for 4-Aminohippuric acid (HMDB0001867).

Sources

- 1. This compound | C9H8N2O5 | CID 17549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for p-Hydroxyhippuric acid (HMDB0013678) [hmdb.ca]

- 3. Human Metabolome Database: Showing metabocard for 4-Aminohippuric acid (HMDB0001867) [hmdb.ca]

- 4. openaccesspub.org [openaccesspub.org]

- 5. goldbio.com [goldbio.com]

- 6. globalconference.info [globalconference.info]

- 7. Amide Synthesis [fishersci.it]

- 8. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. grokipedia.com [grokipedia.com]

- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. fishersci.es [fishersci.es]

- 17. tcichemicals.com [tcichemicals.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. echemi.com [echemi.com]

4-Nitrohippuric Acid: A Comprehensive Technical Guide for Drug Discovery and Development

Document ID: WG-4NHA-202601

Abstract

This technical guide provides a comprehensive examination of 4-Nitrohippuric acid (N-(4-nitrobenzoyl)glycine), a pivotal molecule in biochemical and pharmaceutical research. We will dissect its core chemical attributes, including its precise molecular structure and weight, and explore the rationale behind its synthesis and analytical characterization. This document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its application as an enzyme substrate and an analytical standard. The protocols and data presented herein are designed to be self-validating, ensuring immediate and reliable integration into existing research and development workflows.

Core Molecular Attributes and Physicochemical Properties

A foundational understanding of a compound's structure and properties is the bedrock of its effective application. This compound is an amide synthesized from glycine and 4-nitrobenzoic acid.

Chemical Structure

The structure consists of a glycine backbone connected via an amide linkage to a 4-nitrobenzoyl group. The para-positioned nitro group is a key feature, acting as an electron-withdrawing group that influences the molecule's chemical reactivity and spectroscopic properties.

Caption: 2D molecular structure of this compound.

Quantitative Data Summary

Precise molecular data is non-negotiable for quantitative assays, solution preparation, and mass spectrometry. The key identifiers and properties are summarized below.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 2-[(4-nitrobenzoyl)amino]acetic acid | PubChem[1] |

| Synonyms | N-(4-Nitrobenzoyl)glycine, p-Nitrohippuric acid | ChemicalBook, PubChem[1][2] |

| CAS Number | 2645-07-0 | PubChem, ChemicalBook[1][2][3] |

| Molecular Formula | C₉H₈N₂O₅ | PubChem, ECHEMI[1][4][5][6][7] |

| Molecular Weight | 224.17 g/mol | PubChem, ChemicalBook[1][2][6][7] |

| Monoisotopic Mass | 224.04332136 Da | PubChem[1] |

| Appearance | Yellow or white to off-white solid/powder | PubChem, ChemicalBook[1][2][6] |

| Melting Point | 130-133 °C | ChemicalBook, ECHEMI[2][6] |

| Water Solubility | Slightly soluble (1 to 5 mg/mL) | ECHEMI[6] |

Synthesis and Quality Control: A Self-Validating Workflow

The integrity of experimental results begins with the purity of the starting materials. The synthesis of this compound is typically achieved via a robust and well-characterized Schotten-Baumann reaction.

Synthetic Protocol: Acylation of Glycine

This process involves the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

Experimental Causality:

-

Base (NaOH): A stoichiometric amount of sodium hydroxide is critical. It serves two purposes: first, to deprotonate the glycine's amino group, dramatically increasing its nucleophilicity, and second, to neutralize the HCl gas that is formed as a byproduct of the reaction.

-

Temperature Control (0-5 °C): The reaction is highly exothermic. Maintaining a low temperature is essential to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride starting material and to avoid potential side reactions.

-

Acidification (HCl): Upon reaction completion, the product exists as the sodium salt of 4-nitrohippurate, which is water-soluble. Acidification to a pH of ~2-3 protonates the carboxylate, rendering the final this compound product insoluble and causing it to precipitate, enabling isolation.

Caption: Synthesis, purification, and quality control workflow for this compound.

Analytical Characterization for Purity Verification

Trustworthiness in a reagent is established through rigorous analytical validation.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A pure sample should yield a single major peak with an area >98%.

-

Mass Spectrometry (MS): Confirms the molecular identity by verifying the molecular weight. Expect to see an [M-H]⁻ ion at m/z 223.04 or an [M+H]⁺ ion at m/z 225.05.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.

Field-Proven Applications

The utility of this compound is demonstrated in its application as a specific and reliable tool in enzyme kinetics and bioanalytical chemistry.

Chromogenic Substrate for Carboxypeptidase A (CPA)

Mechanistic Principle: this compound serves as an excellent substrate for peptidases that cleave C-terminal aromatic amino acids. CPA-mediated hydrolysis of the amide bond liberates 4-nitrobenzoate. The formation of this product can be monitored continuously by spectrophotometry, as the resulting 4-nitrobenzoate anion exhibits strong absorbance at a different wavelength from the substrate.

Trustworthiness through Design: This assay is inherently self-validating.

-

No-Enzyme Control: A reaction mixture without CPA should exhibit no change in absorbance, confirming the enzyme is the sole catalyst.

-

Linearity: The reaction rate should be directly proportional to the enzyme concentration (under substrate-saturating conditions), allowing for robust enzyme quantification.

-

Inhibitor Control: A known CPA inhibitor should abolish the signal, confirming the specificity of the assay.

Internal Standard in Bioanalysis

In toxicology and drug metabolism studies, quantifying endogenous metabolites like hippuric acid (a biomarker for toluene exposure) is a common task.[8] this compound is an ideal internal standard for this application. Its structural similarity to hippuric acid ensures it behaves similarly during sample extraction and chromatographic separation. However, its different mass allows it to be distinguished and quantified separately by mass spectrometry (LC-MS). This normalization corrects for sample loss during preparation, ensuring high accuracy and precision.

Detailed Experimental Protocol: CPA Activity Assay

This protocol provides a validated, step-by-step methodology for quantifying Carboxypeptidase A activity.

1. Reagent Preparation:

- Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

- Substrate Stock (10 mM): Dissolve 22.42 mg of this compound in 10 mL of a suitable organic solvent like DMSO or Ethanol.

- Working Substrate (1 mM): Dilute the Substrate Stock 1:10 in Assay Buffer.

- Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in cold Assay Buffer and make serial dilutions to determine the optimal concentration.

2. Assay Execution:

- Set a UV/Vis spectrophotometer to read at the absorbance maximum of 4-nitrobenzoate (typically ~405 nm, but should be verified).

- Equilibrate the instrument and reagents to 25°C.

- In a 1 mL cuvette, add 950 µL of the 1 mM Working Substrate solution.

- Place the cuvette in the spectrophotometer and record a baseline reading for 2 minutes.

- Initiate the reaction by adding 50 µL of the diluted enzyme solution. Mix rapidly by gentle inversion or pipetting.

- Immediately begin recording the absorbance every 15 seconds for 5-10 minutes.

3. Data Analysis:

- Plot Absorbance vs. Time (in seconds).

- Identify the linear portion of the curve and calculate the slope (ΔAbs/second).

- Calculate the enzyme activity using the Beer-Lambert equation:

- Activity (mol/s) = (Slope) / (ε * l)

- Where ε is the molar extinction coefficient of 4-nitrobenzoate at the measured pH and wavelength, and l is the path length of the cuvette (typically 1 cm).

References

- PubChem, National Center for Biotechnology Information. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C9H8N2O5).

- P&S Chemicals. (n.d.). Product information, this compound.

- Global Substance Registration System. (n.d.). 4-NITROBENZOYLGLYCINE.

- Wikipedia. (n.d.). Hippuric acid.

Sources

- 1. This compound | C9H8N2O5 | CID 17549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2645-07-0 [chemicalbook.com]

- 3. This compound CAS#: 2645-07-0 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C9H8N2O5) [pubchemlite.lcsb.uni.lu]

- 5. pschemicals.com [pschemicals.com]

- 6. echemi.com [echemi.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Hippuric acid - Wikipedia [en.wikipedia.org]

Biological activities of 4-Nitrohippuric acid

An In-depth Technical Guide to the Biological Activities of 4-Nitrohippuric Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities of this compound (4-NHA). While direct research on 4-NHA is limited, this document synthesizes information from related compounds, its chemical structure, and metabolic pathways to offer insights for researchers, scientists, and drug development professionals. The guide covers the physicochemical properties, probable metabolic pathways, potential toxicological significance, and its prospective role as a biomarker. Methodologies for the synthesis and analysis of related hippurates are also discussed to provide a practical framework for future investigations into 4-NHA.

Introduction: Unveiling this compound

This compound, also known as N-(4-Nitrobenzoyl)glycine, is an aromatic compound and a nitrated derivative of hippuric acid.[1] Structurally, it is composed of a 4-nitrobenzoyl group linked to the amino acid glycine.[1] Understanding the biological significance of 4-NHA requires an appreciation of its chemical properties and the well-documented roles of its parent compound, hippuric acid, and the functional implications of its nitro- group substitution.

Hippuric acid is a natural metabolite found in human urine, resulting from the conjugation of benzoic acid with glycine.[2] It serves as a biomarker for exposure to aromatic compounds like toluene and is also influenced by dietary intake of polyphenols.[3][4] The introduction of a nitro- group to the hippuric acid structure, as seen in 4-NHA, can significantly alter its electronic properties, reactivity, and biological interactions.[5] Nitro- groups are known to be present in a wide range of biologically active molecules, including pharmaceuticals and toxic compounds, where they can influence pharmacokinetics and pharmacodynamics.[5][6]

This guide will explore the knowns and logical inferences surrounding the biological activities of this compound, providing a foundational resource for the scientific community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₅ | [1] |

| Molecular Weight | 224.17 g/mol | [1] |

| Appearance | Yellow powder/granules | [1][7] |

| Melting Point | 130-133 °C | [7][8] |

| Water Solubility | 1 to 5 mg/mL at 22.2 °C | [8] |

| IUPAC Name | 2-[(4-nitrobenzoyl)amino]acetic acid | [1] |

These properties suggest that this compound is a moderately water-soluble organic acid, which has implications for its biological transport and excretion.

Metabolic Pathways and Synthesis

While specific metabolic pathways for this compound are not extensively documented, its formation can be logically inferred from the known metabolism of related compounds.

Probable Metabolic Formation

It is plausible that this compound is a metabolite of 4-nitrobenzoic acid, formed through a detoxification pathway analogous to that of benzoic acid. This process would involve the conjugation of 4-nitrobenzoic acid with glycine, primarily in the liver and kidneys. One source suggests that this compound is a metabolite of glycine, converted by a nitroreductase, and shows a high affinity for kidney and liver tissues.[9]

The general workflow for the biosynthesis of hippuric acid derivatives is illustrated below.

Caption: Inferred metabolic pathway for this compound formation.

Laboratory Synthesis

The synthesis of hippuric acid and its derivatives is a well-established laboratory procedure, often involving the Schotten-Baumann reaction.[10] This reaction can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Adapted from Hippuric Acid Synthesis)

-

Dissolution of Glycine: Dissolve a specific molar equivalent of glycine in a 10% sodium hydroxide (NaOH) solution within a conical flask.[2]

-

Addition of 4-Nitrobenzoyl Chloride: In a fume hood, add a corresponding molar equivalent of 4-nitrobenzoyl chloride to the glycine solution in several portions.[2]

-

Reaction: Stopper the flask and shake vigorously after each addition. The reaction is typically exothermic. Continue shaking until the smell of the acid chloride has disappeared.

-

Acidification: Transfer the reaction mixture to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with constant stirring until the solution is acidic to litmus paper. This will precipitate the this compound.[2]

-

Isolation and Purification: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining salts.[10]

-

Recrystallization: For further purification, dissolve the crude product in a minimal amount of boiling water. If the solution is colored, a small amount of decolorizing charcoal can be added. Filter the hot solution and allow it to cool slowly to form pure crystals of this compound.[10]

-

Drying and Characterization: Dry the purified crystals in an oven at an appropriate temperature and determine the melting point and yield. Characterization can be further performed using techniques like TLC, IR spectroscopy, and NMR.[10]

Biological Activities and Potential Roles

The biological activities of this compound are not yet fully elucidated. However, based on its structural components, several potential roles can be proposed.

Potential as a Biomarker

Derivatives of hippuric acid are valuable biomarkers for assessing dietary intake and exposure to environmental toxins.[11] For instance, 4-hydroxyhippuric acid is a known biomarker for the consumption of phenolic compounds.[11] Similarly, this compound could potentially serve as a biomarker for exposure to 4-nitrobenzoic acid or other related nitroaromatic compounds.

Potential Biomarker Applications:

-

Environmental Exposure: Monitoring for exposure to industrial chemicals containing nitroaromatic structures.

-

Metabolic Studies: Investigating individual differences in the metabolism and detoxification of nitro- compounds.

Toxicological Considerations

The presence of a nitro- group in a molecule can be associated with toxicity.[5] Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that can lead to oxidative stress and cellular damage. The toxicological properties of this compound have not been fully investigated.[12] However, it is classified as potentially harmful if swallowed and may cause skin and eye irritation.[12]

Reactivity Profile: this compound is a nitrated amide and an organic acid. It can react with strong reducing agents to form flammable gases and its combustion produces mixed oxides of nitrogen (NOx).[1][8]

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for detecting and quantifying this compound in biological matrices. While specific methods for 4-NHA are not detailed in the provided search results, techniques used for similar compounds like 4-aminohippuric acid and hippuric acid are directly applicable.[13][14]

Common Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC coupled with UV detection, is a robust method for the separation and quantification of hippuric acid and its derivatives.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, especially in complex biological samples like plasma and urine, LC-MS/MS is the method of choice.[13]

Generalized Workflow for Analysis in Biological Samples:

Caption: Generalized workflow for the analysis of hippurates.

Future Directions and Conclusion

This compound represents an understudied metabolite with the potential for significant biological relevance. Future research should focus on several key areas:

-

Elucidation of Metabolic Pathways: Definitive studies to confirm the metabolic origins of 4-NHA in various biological systems.

-

Toxicological Profiling: Comprehensive assessment of its acute and chronic toxicity to understand its potential health risks.

-

Biomarker Validation: Studies to validate its utility as a biomarker for specific environmental exposures or metabolic states.

-

Pharmacological Screening: Investigation of its potential therapeutic activities, given that many nitro- compounds possess pharmacological properties.[5]

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Pero, R. W. (2010). Health consequences of catabolic synthesis of hippuric acid in humans. Current Clinical Pharmacology, 5(1), 67–73. [Link][3]

- Pegg, R. B., Rybarczyk, A., & Amarowicz, R. (2004). DETERMINATION OF HIPPURIC ACID BY RP-HPLC USING TWO DIFFERENT ANALYTICAL COLUMNS – A SHORT REPORT. Polish Journal of Food and Nutrition Sciences, 13(4), 447-450. [Link][14]

- An experimental handbook for pharmaceutical inorganic chemistry. (n.d.). AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE) Chapter: 13. [Link][2]

- Vlad, A., et al. (2023). Quantitative, Targeted Analysis of Gut Microbiota Derived Metabolites Provides Novel Biomarkers of Early Diabetic Kidney Disease in Type 2 Diabetes Mellitus Patients. International Journal of Molecular Sciences, 24(14), 11438. [Link][16]

- P&S Chemicals. (n.d.). Product information, this compound.

- Rupa Health. (n.d.). 4-Hydroxyhippuric Acid.

- National Center for Biotechnology Information. (n.d.). 4-Hydroxyhippuric acid. PubChem Compound Database.

- Mochel, J. P., et al. (2020). Uric Acid as a Potential Peripheral Biomarker for Disease Features in Huntington's Patients. Frontiers in Molecular Biosciences, 7, 36. [Link][19]

- Jinnah, H. A., et al. (2022). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. International Journal of Molecular Sciences, 23(23), 15309. [Link][20]

- YouTube. (2022). SYNTHESIS OF HIPPURIC ACID.

- Vázquez-Fresno, R., et al. (2025). Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis. Nutrients, 17(10), 2234. [Link][4]

- Martinez-Perez, C. O., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(19), 4567. [Link][22]

- Hernandez-Vazquez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. [Link][5]

- Czarnek, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3236. [Link][6]

Sources

- 1. This compound | C9H8N2O5 | CID 17549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalconference.info [globalconference.info]

- 3. Health consequences of catabolic synthesis of hippuric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 2645-07-0 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 2645-07-0 | FN71140 | Biosynth [biosynth.com]

- 10. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Hydroxyhippuric Acid | Rupa Health [rupahealth.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

The In Vivo Metabolism of 4-Nitrohippuric Acid: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the in vivo metabolism of 4-nitrohippuric acid, designed for researchers, scientists, and professionals in drug development. It details the metabolic pathways, experimental protocols for investigation, and analytical methodologies, grounded in scientific principles and field-proven insights.

Introduction: The Significance of this compound Metabolism

This compound, the glycine conjugate of 4-nitrobenzoic acid, is a xenobiotic of interest in toxicological and pharmacological research. Understanding its metabolic fate within a living organism is crucial for assessing its potential toxicity, pharmacokinetic profile, and biological effects. The biotransformation of this compound is primarily governed by the well-established metabolic pathways for nitroaromatic compounds and hippurates. This guide will elucidate these pathways and provide the necessary technical framework for their in vivo investigation.

Core Metabolic Pathways of this compound

The in vivo metabolism of this compound is anticipated to proceed via two principal transformation routes: nitroreduction of the aromatic nitro group and potential, though less likely, hydrolysis of the amide bond linking the glycine moiety.

Primary Pathway: Nitroreduction

The predominant metabolic pathway for nitroaromatic compounds in vivo is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This multi-step process is largely mediated by the anaerobic bacteria residing in the gastrointestinal tract, although some mammalian reductases in the liver and other tissues can also contribute[1][2][3].

The reduction of this compound to its primary metabolite, 4-aminohippuric acid, is a critical detoxification step. The resulting amino compound is generally less toxic than its nitro precursor.

Caption: Proposed primary metabolic pathway of this compound in vivo.

Secondary Considerations: Amide Hydrolysis

While the hippuric acid structure is generally stable in vivo, some hydrolysis of the amide bond to yield 4-nitrobenzoic acid and glycine could theoretically occur. However, studies on analogous compounds like p-aminohippuric acid suggest that the hippurate form is a major urinary metabolite, indicating the stability of the amide linkage[4].

In Vivo Experimental Protocol: A Rodent Model Approach

To investigate the in vivo metabolism of this compound, a study utilizing a rodent model, such as Sprague-Dawley rats, is a standard and effective approach. This section outlines a detailed, self-validating protocol.

Experimental Design and Rationale

The experimental design focuses on oral administration to mimic a likely route of exposure and subsequent collection of urine and feces to analyze for the parent compound and its primary metabolite, 4-aminohippuric acid. The use of metabolism cages is essential for the accurate and separate collection of excreta[5].

Caption: Workflow for an in vivo metabolism study of this compound in rats.

Step-by-Step Methodology

3.2.1 Animal Model and Housing:

-

Species: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: Individual metabolism cages designed for the separate collection of urine and feces.

-

Acclimation: Allow a minimum of 3 days for the animals to acclimate to the cages before the study begins[6].

-

Diet: Provide a standard laboratory chow and water ad libitum, except during the pre-dosing fasting period.

3.2.2 Dosing:

-

Test Substance: this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dose Level: A representative dose should be selected based on preliminary toxicity studies. For example, a single oral dose of 100 mg/kg.

-

Administration: Administer the dose via oral gavage to ensure accurate delivery[7]. A control group receiving the vehicle only should be included.

-

Fasting: Fast the animals for approximately 12 hours prior to dosing to promote absorption[6].

3.2.3 Sample Collection:

-

Urine and Feces: Collect urine and feces at predetermined intervals, for example, 0-24 hours, 24-48 hours, and 48-72 hours post-dose[6].

-

Sample Handling: Measure the volume of urine and weigh the collected feces for each time point. Store samples at -20°C or lower until analysis.

The Role of Gut Microbiota

To specifically investigate the contribution of gut microflora to the metabolism of this compound, a parallel study can be conducted in antibiotic-treated rats.

-

Antibiotic Treatment: Administer a broad-spectrum antibiotic cocktail (e.g., neomycin, bacitracin, and metronidazole) in the drinking water for several days prior to the administration of this compound to suppress the gut microbiota[2][3].

-

Comparison: Compare the urinary and fecal excretion profiles of this compound and 4-aminohippuric acid between the antibiotic-treated and untreated groups. A significant decrease in the formation of 4-aminohippuric acid in the antibiotic-treated group would confirm the primary role of the gut microbiota in nitroreduction.

Analytical Methodology: Quantification of this compound and its Metabolite

A robust and validated analytical method is essential for the accurate quantification of this compound and 4-aminohippuric acid in biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable and widely accessible technique[8][9].

Sample Preparation

-